

In-Depth Toxicological Profile of 2-Bromo-3-methylbutyric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-3-methylbutyric acid**

Cat. No.: **B3420064**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for **2-Bromo-3-methylbutyric acid** (CAS No. 565-74-2). The information is compiled from various safety data sheets and chemical databases to facilitate a thorough understanding of its potential hazards. This document is intended for use by professionals in research and drug development to inform safety protocols and guide further investigation.

Acute Toxicity Data

The acute toxicity of **2-Bromo-3-methylbutyric acid** has been evaluated by oral and dermal routes in rats. The available quantitative data are summarized in the table below.

Test Type	Species	Route	Value	Reference
LD50 (Lethal Dose 50)	Rat	Oral	769 mg/kg body weight	[1]

Table 1: Acute Toxicity of **2-Bromo-3-methylbutyric acid**

Hazard Classification

Based on available data, **2-Bromo-3-methylbutyric acid** is classified as a hazardous substance with the following primary concerns:

- Acute Oral Toxicity: Harmful if swallowed.[2][3][4][5][6][7][8]
- Skin Corrosion/Irritation: Causes severe skin burns.[2][3][4][5][6]
- Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2][3][4]

Experimental Protocols

While specific experimental reports for **2-Bromo-3-methylbutyric acid** are not publicly available, the methodologies for determining the acute toxicity and corrosive properties likely followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the probable experimental protocols.

Acute Oral Toxicity Testing (Based on OECD Guideline 420: Fixed Dose Procedure)

The acute oral toxicity of **2-Bromo-3-methylbutyric acid** was likely determined using a method similar to the OECD 420 Fixed Dose Procedure. This method aims to identify a dose that produces evident toxicity without causing mortality and is a common alternative to the classical LD50 test.[9][10]

Principle: The test substance is administered orally to a small group of animals at a single dose.[11] The animals are then observed for a defined period for signs of toxicity and mortality.

Methodology:

- **Test Animals:** Healthy, young adult rats of a single sex (typically females) are used.[10] The animals are acclimatized to the laboratory conditions before the study begins.
- **Dosage:** The substance is administered as a single oral dose by gavage.[9] A starting dose is chosen from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information.[10]
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[9]

- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Skin Corrosion/Irritation Testing (Based on OECD Guideline 431: In Vitro Skin Corrosion)

The determination that **2-Bromo-3-methylbutyric acid** causes severe skin burns was likely made using an in vitro method, such as the Reconstructed Human Epidermis (RhE) test, as outlined in OECD Guideline 431.[\[3\]](#)[\[6\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) This method avoids the use of live animals.

Principle: The test substance is applied topically to a three-dimensional human skin model that mimics the properties of the human epidermis.[\[3\]](#)[\[6\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Corrosive substances are identified by their ability to cause a decrease in cell viability below a defined threshold.[\[14\]](#)

Methodology:

- Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.
- Application: The test substance is applied directly to the surface of the RhE tissue.
- Exposure: The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).[\[15\]](#)
- Viability Assessment: After exposure, cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A reduction in cell viability below a certain percentage indicates a corrosive potential.[\[6\]](#)

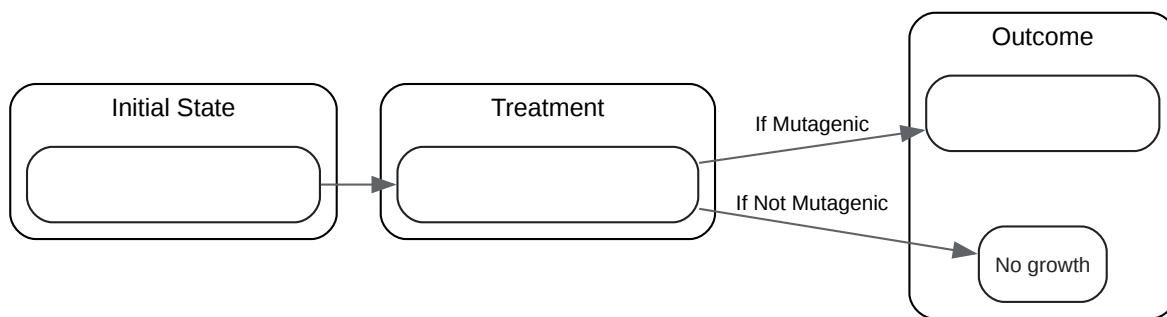
Serious Eye Damage/Eye Irritation Testing (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

The classification of **2-Bromo-3-methylbutyric acid** as causing serious eye damage would have likely followed a tiered testing strategy, potentially culminating in an in vivo test as described in OECD Guideline 405 if in vitro data were insufficient.[\[4\]](#)[\[16\]](#)[\[17\]](#)

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of irritation is evaluated by scoring

lesions of the cornea, iris, and conjunctiva at specific intervals.[4][16]

Methodology:


- Test Animals: Healthy, adult albino rabbits are typically used.
- Application: A single dose of the substance is instilled into the conjunctival sac of one eye.
- Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess the reversibility of any effects.[18]
- Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored according to a standardized system.

Genotoxicity

There is no specific information available in the searched results regarding the genotoxicity of **2-Bromo-3-methylbutyric acid**. Standard assessments for genotoxicity often include the Ames test for mutagenicity and an in vitro micronucleus assay for clastogenicity. The general principles of these tests are described below.

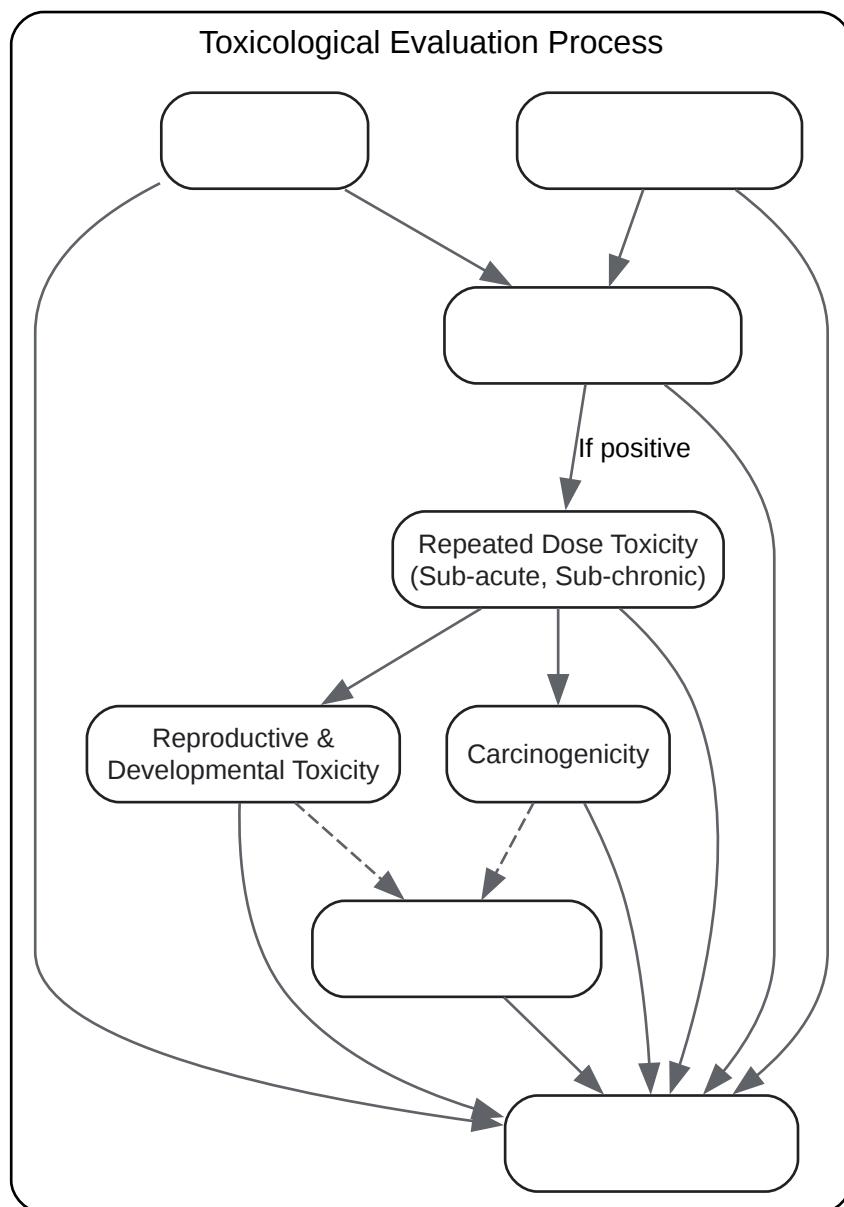
Ames Test (Bacterial Reverse Mutation Test)

Principle: The Ames test uses specific strains of bacteria (e.g., *Salmonella typhimurium*) that are auxotrophic for an amino acid (e.g., histidine), meaning they cannot synthesize it and require it for growth.[19][20][21] The test assesses the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize the amino acid and grow on a medium lacking it.[19][20]

[Click to download full resolution via product page](#)

Caption: Principle of the Ames test for mutagenicity.

In Vitro Micronucleus Assay


Principle: The in vitro micronucleus assay is used to detect damage to chromosomes or the mitotic apparatus.[2][5][7] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.[2][5][7]

Signaling Pathways

There is no information available in the searched results regarding the effects of **2-Bromo-3-methylbutyric acid** on specific signaling pathways. Further research would be required to elucidate any potential mechanisms of action at the molecular level.

Toxicological Assessment Workflow

The toxicological assessment of a chemical like **2-Bromo-3-methylbutyric acid** typically follows a structured workflow, starting with baseline toxicity tests and progressing to more complex evaluations as needed.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. senzagen.com [senzagen.com]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. umwelt-online.de [umwelt-online.de]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. thepscience.eu [thepsci.eu]
- 13. iivs.org [iivs.org]
- 14. oecd.org [oecd.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 17. oecd.org [oecd.org]
- 18. In vivo Eye Irritation / Serious Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 20. microbiologyinfo.com [microbiologyinfo.com]
- 21. ossila.com [ossila.com]
- To cite this document: BenchChem. [In-Depth Toxicological Profile of 2-Bromo-3-methylbutyric Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3420064#toxicological-data-of-2-bromo-3-methylbutyric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com